5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide
Description
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 4-oxoquinazolin-3(4H)-yl moiety via a methylene bridge. The propan-2-yl (isopropyl) group at the carboxamide nitrogen distinguishes it from structurally related analogs. This compound’s design likely targets biological pathways associated with quinazolinone derivatives, which are known for their pharmacological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[(4-oxoquinazolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(2)19-16(21)15-8-7-12(23-15)9-20-10-18-14-6-4-3-5-13(14)17(20)22/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
InChI Key |
FIKHYEUZSMMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction between the quinazolinone derivative and a furan-2-carboxylic acid derivative using coupling agents like EDCI or DCC.
Amidation Reaction: The final step involves the amidation of the intermediate product with isopropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted carboxamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Compound 2, with a 6-methylpyridin-2-yl group, showed a percent of control (POC) < 70 in preliminary assays, necessitating IC50 evaluation . The isopropyl group in the target compound may alter solubility or target binding compared to pyridine-containing analogs.
- Backbone Flexibility : The propanamide linker in CAS 713099-18-4 introduces conformational flexibility absent in the methylene-linked furan-carboxamide scaffold of the target compound .
Tautomerism and Stability
The 4-oxoquinazolin-3(4H)-yl moiety exhibits dynamic tautomerism, which influences reactivity and binding. NMR studies on related 4(3H)-quinazolinone derivatives revealed tautomeric equilibrium parameters (e.g., ΔG* = 60–70 kJ/mol, ΔS* = −40 to −60 J/mol·K), suggesting moderate energy barriers for keto-enol interconversion . This tautomerism may enhance the target compound’s ability to interact with diverse biological targets compared to rigid analogs.
Biological Activity
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of quinazolinamines. Its unique structure, characterized by a quinazolinone moiety linked to a furan ring through a carboxamide bridge, has attracted significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide |
| InChI Key | FIKHYEUZSMMEDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O |
The biological activity of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- Dipeptidyl Peptidase 4 (DPP-4): The compound exhibits inhibitory activity against DPP-4, an enzyme involved in glucose metabolism, making it a potential candidate for diabetes treatment.
- Cereblon (CRBN): It also targets cereblon, influencing cellular processes related to protein homeostasis.
Pathways:
The compound modulates several signaling pathways associated with:
- Inflammation
- Cell proliferation
- Apoptosis
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity:
-
Antidiabetic Potential:
- By inhibiting DPP-4, the compound may improve glycemic control and reduce insulin resistance, which is crucial for managing type 2 diabetes.
- Anti-inflammatory Effects:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide:
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, revealing that certain modifications in the structure enhance antitumor potency. The lead compound exhibited an IC50 value of approximately 1.61 µg/mL against A431 cells, indicating strong anticancer activity .
Study 2: Antidiabetic Effects
In vitro assays demonstrated that related quinazoline derivatives effectively inhibited DPP-4 activity, leading to increased insulin secretion in pancreatic beta cells. This suggests that similar compounds could be developed as therapeutic agents for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
